molecular formula C11H5BrF3NO3 B1384783 6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 1065093-93-7

6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No. B1384783
M. Wt: 336.06 g/mol
InChI Key: VYDXJOWYOADTKN-UHFFFAOYSA-N
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Description

6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family1. It has a molecular formula of C11H5BrF3NO3 and a molecular weight of 336.06 g/mol1.



Synthesis Analysis

The synthesis of this compound is not well-documented in the literature. However, 4-Hydroxy-7-(trifluoromethyl)quinoline, a related compound, has been used in the synthesis of 4[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile2.



Molecular Structure Analysis

The molecular structure of this compound is not explicitly mentioned in the literature. However, it is known that it contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring1.



Chemical Reactions Analysis

The specific chemical reactions involving 6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid are not well-documented in the literature. However, quinoline compounds are known to be involved in a wide range of chemical reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the literature. However, it is known that it has a molecular weight of 336.06 g/mol1.


Scientific Research Applications

Synthesis and Structural Analysis

  • Research has shown the synthesis and diuretic activity of related quinoline derivatives. For instance, the ethyl ester of a similar quinoline compound reacted with bromine, resulting in a bromo-substituted product that exhibited increased diuretic activity compared to its non-brominated analogs (Ukrainets, Golik, & Chernenok, 2013).
  • Another study focused on the bromination of ethyl quinoline carboxylate, leading to the formation of bromo-substituted isomers. This research highlights the structural features of the reaction products (Ukrainets et al., 2013).

Development of Novel Compounds

  • A study conducted in 2003 explored the synthesis of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones, which upon bromination, yielded derivatives of quinoline-3-carboxylic acids. These compounds were then further processed into other chemical structures (Klásek, Kořistek, Sedmera, & Halada, 2003).

Antibacterial Activity

  • A study in 2012 synthesized optically pure α-amino acid functionalized 7-trifluoromethyl substituted quinolone derivatives, including 6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid. These compounds showed promising antibacterial activity against various bacterial strains (Lingaiah et al., 2012).

Photophysical and Biomolecular Studies

  • A study in 2018 synthesized new 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, starting from 6-bromo-4-trifluoromethyl-quinolines. The study investigated their photophysical and biomolecular binding properties, providing insights into their potential applications in these fields (Bonacorso et al., 2018).

Safety And Hazards

Future Directions

The future directions for the research and development of this compound are not well-documented in the literature. However, quinoline compounds are known to have a wide range of applications in medicinal chemistry, suggesting potential future directions for this compound3.


properties

IUPAC Name

6-bromo-4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrF3NO3/c12-7-1-4-8(2-6(7)11(13,14)15)16-3-5(9(4)17)10(18)19/h1-3H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDXJOWYOADTKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)C(F)(F)F)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
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6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
Reactant of Route 5
6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
Reactant of Route 6
6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

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